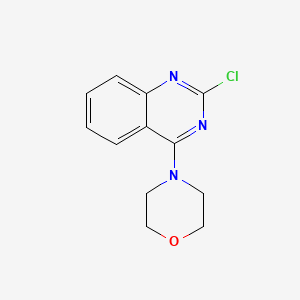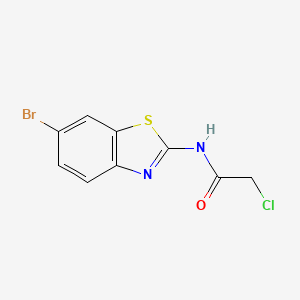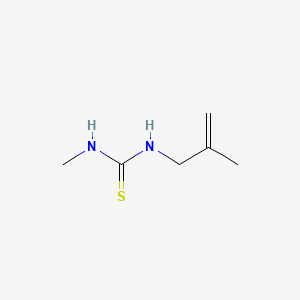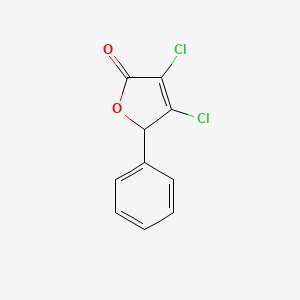
(3S)-3-isocyano-2,2-dimethylbutane
Descripción general
Descripción
(3S)-3-isocyano-2,2-dimethylbutane, commonly known as tert-butyl isocyanide, is a chemical compound with the molecular formula C7H11N. It is a colorless liquid with a pungent odor and is widely used in organic synthesis due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ((3S)-3-isocyano-2,2-dimethylbutane)-3-isocyano-2,2-dimethylbutane involves the formation of a reactive intermediate, which can undergo various reactions, such as nucleophilic addition, cycloaddition, and rearrangement. The unique chemical properties of tert-butyl isocyanide make it a useful reagent for organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((3S)-3-isocyano-2,2-dimethylbutane)-3-isocyano-2,2-dimethylbutane. However, it has been reported to exhibit cytotoxic activity against cancer cells, and it has been studied as a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((3S)-3-isocyano-2,2-dimethylbutane)-3-isocyano-2,2-dimethylbutane in lab experiments include its versatility, high reactivity, and ease of handling. However, it is a toxic and pungent compound, and proper safety measures should be taken when handling it.
Direcciones Futuras
There are several potential future directions for the research on ((3S)-3-isocyano-2,2-dimethylbutane)-3-isocyano-2,2-dimethylbutane. One direction is the development of new synthetic methods for the preparation of chiral compounds using tert-butyl isocyanide as a reagent. Another direction is the investigation of its potential as an anticancer agent, and the development of new derivatives with improved cytotoxic activity. Additionally, the use of ((3S)-3-isocyano-2,2-dimethylbutane)-3-isocyano-2,2-dimethylbutane in the preparation of new materials, such as polymers and nanoparticles, is another potential future direction.
Aplicaciones Científicas De Investigación
((3S)-3-isocyano-2,2-dimethylbutane)-3-isocyano-2,2-dimethylbutane has been widely used in organic synthesis as a versatile reagent for the preparation of various organic compounds. It has been used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and imidazoles. It has also been used in the preparation of chiral compounds, such as chiral amines and amino acids.
Propiedades
IUPAC Name |
(3S)-3-isocyano-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXJIKHGMFLEQQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374388 | |
| Record name | (3S)-3-Isocyano-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-isocyano-2,2-dimethylbutane | |
CAS RN |
438186-75-5 | |
| Record name | (3S)-3-Isocyano-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



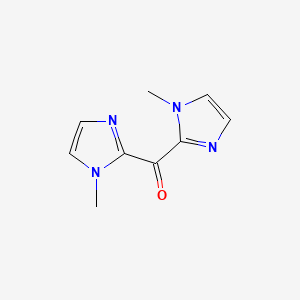
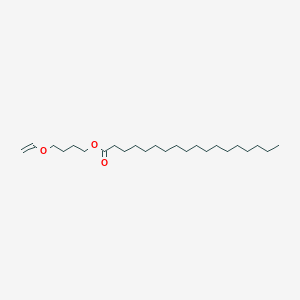


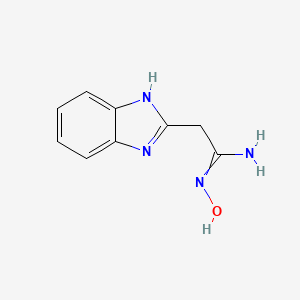
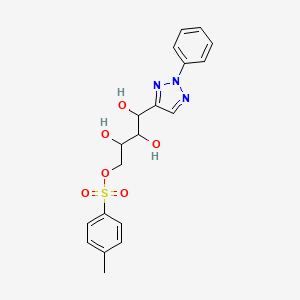
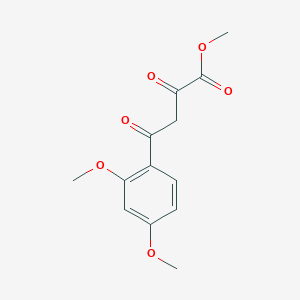
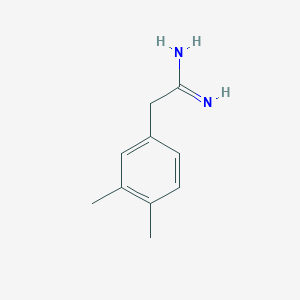
![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)
